molecular formula C7H2BrF4NO4 B12084040 Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- CAS No. 2149598-65-0

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)-

Cat. No.: B12084040
CAS No.: 2149598-65-0
M. Wt: 319.99 g/mol
InChI Key: MUQPCSQVBLIVGG-UHFFFAOYSA-N
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Description

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- is a complex organic compound with the molecular formula C7H2BrF4NO4. This compound is characterized by the presence of multiple substituents on the phenol ring, including bromine, fluorine, nitro, and trifluoromethoxy groups. These substituents impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method is the nitration of a precursor phenol compound, followed by bromination and fluorination under controlled conditions. The trifluoromethoxy group can be introduced using specific reagents such as trifluoromethoxy anhydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, bromination, and fluorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- depends on its interaction with molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

  • Phenol, 4-bromo-2-nitro-6-(trifluoromethyl)-
  • 4-Bromo-3-fluorophenol
  • Phenol, 2-bromo-4-nitro-

Comparison: Phenol, 4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)- is unique due to the combination of its substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

CAS No.

2149598-65-0

Molecular Formula

C7H2BrF4NO4

Molecular Weight

319.99 g/mol

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H2BrF4NO4/c8-2-1-3(13(15)16)5(14)6(4(2)9)17-7(10,11)12/h1,14H

InChI Key

MUQPCSQVBLIVGG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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